molecular formula C11H18O B056294 2-Methyl-2-adamantanol CAS No. 702-98-7

2-Methyl-2-adamantanol

Cat. No. B056294
CAS RN: 702-98-7
M. Wt: 166.26 g/mol
InChI Key: JKOZWMQUOWYZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-adamantanol (2M2A) is a synthetic organic compound that was first synthesized in the early 1960s. It is a saturated, aliphatic alcohol with a branched chain structure that has been used in a variety of scientific research applications.

Scientific Research Applications

  • Thermodynamic Properties and Plastic Crystal State : 2-Methyl-2-adamantanol transitions into a "plastic" crystal state at 367.5 K. Its thermodynamic characteristics during solid-to-solid phase transition and fusion were obtained, providing insights into its molecular orientations and energy differences in this state (Charapennikau et al., 2002).

  • Reaction with Hexamethylphosphoric Triamide : In a study exploring the reaction of hexamethylphosphoric triamide with alcohols, it was found that 2-adamantanol, a related compound, undergoes a specific transformation (KawanisiMituyosi et al., 1972).

  • Thermodynamic Properties in Ideal Gas State : The study measured enthalpies of sublimation and vapor pressure for this compound, contributing to the understanding of its thermodynamic functions in the ideal gas state (Charapennikau et al., 2003).

  • Hydrogenation and Novel Reductive Cyclization : Research on the hydrogenation of certain compounds over group VIII metal catalysts identified 1-adamantanol and related compounds as products, indicating their potential in chemical synthesis processes (Ishiyama et al., 1983).

  • Biocatalytic Oxidation of Unactivated C-H Bonds : This study demonstrated the use of substrate engineering to enhance biocatalytic oxidation of adamantane frameworks, including this compound (Sarkar et al., 2016).

  • Conversion of Saturated Hydrocarbons Catalyzed by Sulfated Metal Oxides : Research on the interaction of sulfated zirconia with saturated hydrocarbons, including adamantane, led to the identification of this compound as one of the reaction products (Farcasiu et al., 1996).

  • Use of Lanthanide Shift Reagents for Alkyl Conformation Determination : This study explored the effect of 2-alkyl group on the position of lanthanide atoms in this compound and related compounds (Hájek et al., 1977).

  • Barocaloric Effects in Adamantane Derivatives : A recent study investigated the barocaloric effects in adamantane derivatives, including this compound, highlighting its potential for thermal management applications (Salvatori et al., 2022).

  • H-bonds in Adamantanol Plastic Crystals : The study conducted X-ray structural analysis and IR spectroscopy on this compound to understand the role of H-bonds in its phase transitions (Cherepennikov et al., 2003).

  • Bioconversion of 1-adamantanol to 1,3-adamantanediol : This research demonstrated the bioconversion of 1-adamantanol to 1,3-adamantanediol using Streptomyces sp., also testing this compound as a substrate (Mitsukura et al., 2010).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers One relevant paper is “Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds” published in CrystEngComm . The paper investigates the polymorphic behavior at normal pressure as a function of temperature of 2-adamantanol (C10H16O) and this compound (C11H18O) using single-crystal and powder X-ray diffraction as well as differential scanning calorimetry .

properties

IUPAC Name

2-methyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOZWMQUOWYZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220469
Record name 2-Methyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702-98-7
Record name 2-Methyl-2-adamantanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-adamantanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-adamantanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

110 ml of a solution of methyl magnesium bromide (3.0 M) in diethyl ether was diluted with 100 ml of anhydrous tetrahydrofuran (THF). Then, the solution was put into a 1 liter flask and then maintained at 0° C. 2-adamantanone (45 g, 0.3 mol) was dropped slowly using a dropping funnel and then the reaction was stirred at room temperature for about 12 hours. After completion of the reaction, excess THF was removed using a rotary evaporator and then the resultant product was poured into water. Then, the resultant product was neutralized with dilute sulfuric acid and extracted using diethyl ether and was then dried over magnesium sulfate. The obtained crude product was recrystallized using n-hexane and a methylene chloride cosolvent to yield the desired product 2-methyl-2-adamantanol (yield: 80%).
[Compound]
Name
solution
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-adamantone (1.50 g, 10 mmol) in ether was added CH3Li (7.5 ml, 1.6M in ether, 12 mmol) dropwise at 0° C. under a N2 atmosphere. The mixture was stirred for another hr at 0° C., then brought to ambient temperature and stirred overnight. Saturated NH4Cl solution was added and extracted with ether for three times. The combined ether was dried over MgSO4 and concentrated in vacuo. The crude residue was separated by flash column chromatography (CH2Cl2 to 5% CH3OH/CH2Cl2) to give 56 as white solid (1.58 g, 95%). 1H-NMR (360 MHz, CDCl3) δ 2.20-2.16 (m, 2H), 1.89-1.75 (m, 6H), 1.68 (br s, 4H), 1.57-1.54 (m, 2H), 1.48 (br s, 1H), 1.35 (s, 3H); 13C-NMR (90 MHz, CDCl3) δ 74.06, 39.30, 38.49, 35.33, 33.16, 27.73, 27.60, 27.22; ESI-MS: Calculated for C11H18O (M+H)+ 167.3. Found: 167.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.06 mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-adamantanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-adamantanol
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-adamantanol
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-adamantanol
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-adamantanol
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-adamantanol

Q & A

Q1: What is the significance of 2-Methyl-2-adamantanol in lithographic resist technology?

A1: this compound has been explored as a key component in photoresist materials for 193-nm lithography. It serves as an acid-labile protective group within methacrylate polymers. [, , ] This means that upon exposure to acid, the this compound group cleaves, leading to a change in the polymer's solubility and enabling the formation of high-resolution patterns on silicon substrates. []

Q2: How does the polarity of the protective group impact the performance of this compound-containing resists?

A2: Research indicates that the polarity of the protective group paired with this compound in methacrylate polymers significantly impacts the lithographic performance. [] A good match in polarity and acid cleavability between the two protective groups is crucial. For instance, 3-hydroxy-γ-butyrolactone, with suitable polarity, showed promising results when combined with this compound in a resist formulation. []

Q3: What are the thermal properties of this compound relevant to its applications?

A3: this compound exhibits a solid-solid phase transition to a plastic crystal state. [, , ] This transition is characterized by a significant entropy change and is highly sensitive to pressure, resulting in colossal barocaloric effects. [] This property makes this compound and its derivatives potentially useful for thermal management applications, including environmentally friendly cooling, heating, and waste heat management. []

Q4: How does the molecular weight of a methacrylate polymer containing this compound affect its lithographic performance?

A4: Studies have shown that the molecular weight (Mw) of the polymer influences the resolution capabilities of the resist. [] For a this compound and 3-hydroxy-γ-butyrolactone containing methacrylate resist, an Mw of around 15,000 was found to be optimal for achieving high resolution. []

Q5: What is known about the hydrogen bonding behavior of this compound?

A5: Research using X-ray crystallography and infrared spectroscopy has revealed the presence of hydrogen bonds in the crystalline phases of this compound. [] These H-bonds play a role in the compound's solid-state transitions and influence the thermodynamic parameters associated with these transitions. []

Q6: Are there alternative protective groups to 3-hydroxy-γ-butyrolactone for use with this compound in resists?

A6: Yes, researchers have investigated other protective groups besides 3-hydroxy-γ-butyrolactone. [] The goal is to find alternatives that offer an optimal balance of polarity and acid cleavability to work effectively with this compound in resist formulations. [] Mevalonic lactone is another example explored for this purpose. []

Q7: Beyond lithography, are there other applications for this compound?

A7: While lithography is a prominent area of application, the unique properties of this compound, particularly its phase transition behavior, make it interesting for other fields. This includes its potential use in thermal management technologies for applications like cooling, heating, and waste heat recovery. [] Further research may uncover additional applications in material science and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.